molecular formula C21H23N3O4 B4477139 3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

Cat. No.: B4477139
M. Wt: 381.4 g/mol
InChI Key: ZTYZEXWLSIZDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

The synthesis of 3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The pyrrolidine ring can be introduced via cyclization of suitable amine precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxazole and pyrrolidine rings can interact with biological macromolecules, potentially inhibiting or activating certain pathways. These interactions can affect cellular processes, leading to the compound’s observed biological activities .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)19-11-16(22-27-19)18-5-4-10-24(18)21(25)17-12-20(28-23-17)14-6-8-15(26-3)9-7-14/h6-9,11-13,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZEXWLSIZDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
3-{1-[5-(4-Methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.